Product packaging for Cyclopentylurea(Cat. No.:CAS No. 1194-06-5)

Cyclopentylurea

Cat. No.: B073516
CAS No.: 1194-06-5
M. Wt: 128.17 g/mol
InChI Key: CBEYJGNJOCTQGW-UHFFFAOYSA-N
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Description

Cyclopentylurea is a versatile chemical scaffold of significant interest in medicinal chemistry and biochemical research. Its primary value lies in its role as a key intermediate and a privileged structural motif in the synthesis of more complex molecules, particularly enzyme inhibitors. The cyclopentyl group confers favorable steric and lipophilic properties, which can enhance a compound's binding affinity and metabolic stability. A prominent research application for this compound is as a core building block in the development of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) and protein kinases. Inhibition of sEH, for instance, is a validated therapeutic strategy for hypertension, inflammation, and pain, making this compound a valuable starting point for probe and drug discovery efforts. Its mechanism of action in such contexts typically involves direct interaction with the enzyme's active site, where the urea moiety acts as a potent zinc-binding group or forms critical hydrogen bonds with key amino acid residues. Researchers utilize this compound to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel therapeutic agents for conditions ranging from cardiovascular diseases to central nervous system (CNS) disorders. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B073516 Cyclopentylurea CAS No. 1194-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYJGNJOCTQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303875
Record name cyclopentyl-urea
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-06-5
Record name 1194-06-5
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Record name cyclopentyl-urea
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Record name CYCLOPENTYLUREA
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Synthetic Methodologies and Chemical Transformations of Cyclopentylurea and Its Derivatives

Direct Synthesis Approaches for Cyclopentylurea Core Structure

The formation of the fundamental this compound structure can be achieved through several direct synthetic strategies.

Nucleophilic Addition Reactions (e.g., Amines to Isocyanates)

A primary and widely utilized method for synthesizing the this compound core involves the nucleophilic addition of an amine to an isocyanate. vulcanchem.commasterorganicchemistry.comnumberanalytics.com In this reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbonyl carbon of an isocyanate. youtube.comsavemyexams.com This forms a tetrahedral intermediate which subsequently rearranges to the stable urea (B33335) linkage. masterorganicchemistry.comyoutube.com

A common approach is the reaction of cyclopentylamine (B150401) with an appropriate isocyanate. vulcanchem.com This method provides a direct route to N-substituted cyclopentylureas. For instance, reacting cyclopentylamine with potassium isocyanate in water can produce N-substituted ureas in good yields. researchgate.net The reaction is generally efficient and allows for the introduction of various substituents on the other nitrogen atom of the urea, depending on the isocyanate used.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.comlibretexts.org This intermediate is then typically protonated to yield the final product. savemyexams.com The reactivity of the carbonyl group is a key factor, with aldehydes generally being more reactive than ketones. libretexts.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more reactants. tcichemicals.comacsgcipr.org These reactions are highly valued in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.comacsgcipr.orgnih.gov

While specific examples of MCRs directly yielding the basic this compound are not extensively detailed in the provided results, the principles of MCRs are applicable. For example, a Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and a urea or thiourea (B124793), could potentially be adapted to incorporate a cyclopentyl-bearing component. tcichemicals.comorganic-chemistry.org The Ugi and Passerini reactions are other prominent MCRs that are widely used to create peptide-like structures and could be explored for the synthesis of this compound analogues. nih.govorganic-chemistry.orgcaltech.edu The key advantage of MCRs is their convergence, allowing for the construction of the target molecule with most of the atoms from the starting materials being incorporated into the final product. tcichemicals.comacsgcipr.org

Derivatization and Functionalization Strategies for this compound Analogues

Once the this compound core is established, further modifications can be introduced to create a diverse range of analogues with tailored properties.

Introduction of Aromatic and Heteroaromatic Moieties

A common functionalization strategy involves the introduction of aromatic and heteroaromatic groups to the this compound scaffold. This is often achieved by using a substituted aryl or heteroaryl isocyanate in the initial synthesis or by subsequent coupling reactions.

For example, N-aryl-N'-cyclopentyl ureas have been synthesized and studied for their conformational preferences. researchgate.netnih.gov The synthesis of these compounds can be validated through techniques like X-ray crystallography and NMR. researchgate.netnih.gov The introduction of different aromatic rings can significantly influence the compound's properties.

Specific examples of this derivatization include:

1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea : This compound incorporates a bipyridine moiety, which is known to coordinate with metals. smolecule.com

1-Cyclopentyl-3-(3-hydroxyphenyl)urea : This derivative includes a hydroxyphenyl group and has been synthesized through a two-step substitution process followed by oxidation. vulcanchem.comresearchgate.net

1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea : This complex derivative features a fused heterocyclic system. researchgate.net

Chitosan (B1678972) bis(3,5-dimethylphenylcarbamate)-(this compound)s : In this case, the this compound moiety is attached to a chitosan polymer and further derivatized with a dimethylphenyl group. rsc.orgrsc.org

These modifications are crucial for exploring the structure-activity relationships of this compound-based compounds.

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties by substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. semanticscholar.orgresearchgate.netnih.govscispace.com This can involve replacing functional groups, linkers, or the entire core scaffold. semanticscholar.orgresearchgate.net

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the urea functional group itself can be mimicked by other groups to improve properties like metabolic stability. acsmedchem.org Various aminoheterocycles have been investigated as potential urea mimetics. acsmedchem.org

The concept of "scaffold hopping" is an extension of bioisosteric replacement where the central molecular framework is replaced with a different one while maintaining the key pharmacophoric features. researchgate.netnih.govscispace.com This approach can lead to the discovery of novel chemical classes with similar biological activities.

Enabling Methodologies in this compound Synthesis

Advancements in synthetic methodologies have facilitated the synthesis of this compound and its derivatives. One such enabling methodology is the use of flow chemistry. For example, the Curtius rearrangement, a reaction that can be used to generate isocyanates from carboxylic acids, has been adapted to a continuous flow process. durham.ac.uk This offers significant safety advantages, especially when dealing with potentially hazardous intermediates like azides. durham.ac.uk This flow-based approach can be applied to the synthesis of various ureas and carbamates, demonstrating its utility in the production of this compound derivatives. durham.ac.uk

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to a significant reduction in reaction times, increased product yields, and enhanced purity. acs.orgresearchgate.net This technology is considered a cornerstone of green chemistry due to its energy efficiency and the potential for solvent-free reactions. nih.govscielo.org.mx

The core principle of MAOS lies in the direct coupling of microwave energy with the molecules in the reaction mixture, a process known as dielectric heating. acs.org This allows for rapid and uniform heating of the sample, minimizing thermal gradients and side reactions that can occur with conventional heating. acs.org

While specific literature detailing the direct synthesis of this compound using MAOS is not abundant, the application of this technology to the synthesis of other cyclic ureas is well-documented and provides a strong precedent. For instance, a microwave-assisted procedure for the synthesis of imidazolidine-2-one, a related cyclic urea, has been developed. urfjournals.org This method, which utilizes zinc oxide as a catalyst, demonstrates expedited reaction kinetics and the elimination of byproducts compared to traditional heating methods. urfjournals.org Another study reports a simple and efficient method for the hydrolysis of cyclic ureas to their corresponding diamines under microwave irradiation, showcasing the technology's utility in the chemical transformation of these scaffolds. tandfonline.comtandfonline.com These examples highlight the potential of MAOS to be a highly effective and environmentally friendly method for the synthesis and derivatization of this compound. The reaction of amines with urea in dimethylacetamide (DMAC) under microwave irradiation has also been shown to produce N,N'-disubstituted ureas in good yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cyclic Ureas

FeatureConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction and convection, surface heatingDirect dielectric heating, volumetric
Reaction Time Hours to daysMinutes to hours researchgate.net
Energy Efficiency LowerHigher nih.gov
Yields Variable, often lowerGenerally higher scielo.org.mx
Side Products More prevalentOften reduced or eliminated urfjournals.org
Solvent Use Often requires high-boiling solventsCan be performed with less solvent or solvent-free scielo.org.mx

Click Chemistry Integration in Urea Compound Synthesis

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. aurigeneservices.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. lumiprobe.com This methodology has found broad applications in drug discovery, materials science, and bioconjugation due to its reliability and modularity. aurigeneservices.com

The integration of click chemistry principles in the synthesis of urea-containing compounds has led to the development of novel molecular architectures. While direct "clicking" of a this compound moiety might not be the primary application, the urea scaffold is often incorporated into molecules that are then subjected to click reactions. For instance, researchers have designed and synthesized molecules containing both a cyclic ureido group and functionalities amenable to click chemistry, such as azides or alkynes. nih.gov This allows for the efficient tethering of the urea-containing fragment to other molecular entities, creating complex derivatives. A study on the synthesis of cyclic ureido-tethered coumarinyl and 1-aza coumarinyl 1,2,3-triazoles demonstrates this approach, where propargyl ethers derived from cyclic ureas undergo a click reaction with azidomethyl coumarins. nih.gov

Furthermore, a "click-chemistry-inspired" procedure has been developed for the isotopic labeling of cyclic ureas using carbon dioxide (CO2) as the building block for carbon isotopes. nih.gov This method is operationally simple and has a broad substrate scope, enabling the efficient labeling of a variety of pharmaceuticals containing a cyclic urea core. nih.gov This highlights the adaptability of click chemistry concepts to the modification of cyclic ureas for applications in fields such as positron emission tomography (PET) imaging. The formation of the triazole ring via click chemistry is also utilized to create macrocyclic structures containing peptide and urea functionalities. frontiersin.org

Optimization of Synthetic Pathways and Efficiency Assessments

The optimization of synthetic pathways is crucial for the efficient and cost-effective production of target molecules. This process involves a systematic investigation of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice to maximize yield and purity while minimizing waste and cost.

A common method for synthesizing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate. researchgate.net A practical and efficient method for this transformation has been developed using the reaction of amines with potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification. researchgate.net This approach has been used to synthesize a variety of mono-, di-, and cyclic ureas in good to excellent yields. researchgate.net

In the context of more complex molecules containing a this compound moiety, pathway optimization can be critical. For example, in the synthesis of a series of diphenylpyridylethanamine (DPPE) derivatives as potential CETP inhibitors, the initial lead compound was optimized to replace a labile ester with more stable amide and urea functionalities. acs.org This led to the discovery of a potent this compound derivative. acs.org However, its pharmacokinetic profile was suboptimal, necessitating further optimization of another part of the molecule to improve its properties. acs.org

Another example can be found in the development of cyclophilin B-targeted inhibitors for potential MASH treatment. The synthesis of a complex this compound-containing molecule required considerable optimization. acs.org The initial synthetic route failed in the final step due to catalyst poisoning. A successful alternative pathway was developed by changing the order of key steps (nitro group reduction and amide coupling) and meticulously optimizing the coupling conditions, including the strategic use of T3P (propylphosphonic anhydride) as a coupling reagent. acs.org This highlights that the efficiency of a synthetic pathway is not only dependent on individual reaction yields but also on the strategic sequencing of chemical transformations to avoid problematic intermediates and incompatible reagents.

Advanced Spectroscopic and Structural Elucidation of Cyclopentylurea Compounds

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanelements.comnih.gov This analysis provides definitive information on molecular geometry, conformation, and the intermolecular forces that dictate how molecules are organized in the crystal lattice. americanelements.comuni.lu

Determination of Crystal Structure and Molecular Packing

Detailed structural information has been obtained for derivatives of cyclopentylurea through single-crystal X-ray diffraction. For instance, the analysis of 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea revealed that it crystallizes in the monoclinic system with the space group P21/c. nih.gov The determined unit cell parameters for this derivative are a = 5.9497(8) Å, b = 20.494(3) Å, c = 8.4528(11) Å, and β = 113.812(8)°, with a volume of 942.9(2) ų and four molecules (Z=4) per unit cell. nih.gov

The molecular packing within the crystal shows an organized, repeating arrangement. nih.govuni.lu In the case of the aforementioned derivative, the molecules are linked into a three-dimensional framework. nih.gov This ordered packing is a direct consequence of the various intermolecular interactions present.

Analysis of Intermolecular Interactions in Crystalline State

The supramolecular assembly in the crystalline state is governed by a network of intermolecular interactions. In the crystal structure of the this compound derivative, an assortment of N-H···O hydrogen bonds plays a crucial role, linking organic cations and nitrate (B79036) anions into layers. nih.gov These layers are further interconnected through C-H…π interactions, which involve the organic cations and create an infinite chain structure. nih.gov

To quantitatively analyze these weak intermolecular forces that define the crystal packing, Hirshfeld surface analysis and 2D fingerprint plots are employed. nih.gov These computational tools help to visualize and quantify the different types of atomic contacts within the crystal, confirming the significance of hydrogen bonding and other van der Waals forces in stabilizing the solid-state structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of molecules.

Unambiguous Assignment of Nuclear Resonances (¹H, ¹³C, 2D NMR)

The characterization of this compound derivatives is routinely achieved using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The integration of the signals corresponds to the number of protons, while the chemical shift (ppm) indicates their type (e.g., N-H, alkyl C-H). Spin-spin coupling patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum shows the different carbon environments within the molecule, such as the characteristic signal for the carbonyl (C=O) carbon of the urea (B33335) group, which typically appears at a high chemical shift (e.g., ~159 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range couplings between protons and carbons (over two or three bonds), which is crucial for unambiguously assigning quaternary carbons and piecing together the molecular fragments.

The following table shows hypothetical but representative NMR data for a simple this compound structure, illustrating how different nuclei are distinguished.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~159
CH (attached to NH)~3.8 (multiplet)~55
CH₂ (adjacent to CH)~1.8 (multiplet)~33
CH₂ (beta to CH)~1.6 (multiplet)~24
NH~5.5 (doublet)-
NH₂~5.3 (singlet, broad)-

Conformational Insights from NMR Data

Beyond structural connectivity, NMR spectroscopy offers profound insights into the dynamic conformational behavior of molecules in solution. A systematic study of N-aryl-N'-cyclopentyl ureas revealed that the molecule's conformation is significantly influenced by its substitution pattern.

Specifically, N-phenyl-N'-cyclopentyl urea has been shown to exist in an equilibrium between two primary conformations: trans-trans and cis-trans. Computational and NMR studies indicate that these two forms have nearly equal energy. A key finding is that the cis-trans conformation can be substantially stabilized by the formation of an internal hydrogen bond involving the N'-hydrogen atom. This demonstrates how subtle intramolecular forces can dictate the preferred shape of the molecule in solution.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, resulting in a unique spectral fingerprint. For this compound, the FTIR spectrum is dominated by characteristic bands of the urea and cyclopentyl moieties. nih.gov

The principal vibrational bands for a this compound compound can be assigned as follows:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupDescription
3450 - 3200N-H StretchAmine / AmideTypically appears as one or two sharp or broad bands corresponding to symmetric and asymmetric stretching of the N-H bonds. Hydrogen bonding can cause significant broadening.
3000 - 2850C-H StretchAlkane (Cyclopentyl)Strong bands associated with the symmetric and asymmetric stretching of C-H bonds in the cyclopentyl ring.
1700 - 1630C=O Stretch (Amide I)UreaA very strong and sharp absorption, characteristic of the carbonyl group in the urea moiety. Its exact position is sensitive to the molecular environment.
1640 - 1550N-H Bend (Amide II)UreaThis band arises from a combination of N-H bending and C-N stretching and is a key feature of secondary amides.
1470 - 1450C-H BendAlkane (Cyclopentyl)Scissoring and bending vibrations of the methylene (B1212753) groups in the cyclopentyl ring.
~1250C-N StretchUrea / AmineStretching vibrations of the carbon-nitrogen single bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org In the analysis of this compound, the molecular formula is C6H12N2O, corresponding to a molecular weight of approximately 128.17 g/mol . crysdotllc.comnih.gov Upon ionization in a mass spectrometer, typically through electron impact (EI), a molecular ion ([M]+•) is formed, which would be observed at an m/z corresponding to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of mass spectrometry for similar structures, such as cycloalkanes and urea derivatives, can be applied. The cyclopentyl ring is a prominent feature, and its fragmentation is a key aspect of the mass spectrum. Cycloalkanes are known to exhibit distinct fragmentation patterns. ntu.edu.sg A common fragmentation pathway for cyclic structures involves the loss of small, stable neutral molecules like ethylene (B1197577) (C2H4). ntu.edu.sg For a cyclopentyl moiety, the loss of an ethylene molecule would result in a significant fragment ion.

The urea portion of the molecule also directs fragmentation. Cleavage of the C-N bond is a common fragmentation pathway for urea derivatives, which can lead to the elimination of an isocyanate moiety. nih.gov The fragmentation of the this compound molecular ion can therefore be expected to produce characteristic ions corresponding to the cyclopentyl cation and fragments arising from the urea group.

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion at m/z 128. Subsequent fragmentation could lead to the ions summarized in the table below. It is important to note that the relative abundance of these fragments would depend on the specific ionization and analysis conditions.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonPlausible Origin
128[C6H12N2O]+•Molecular Ion
85[C5H9O]+Loss of NH2 and H
69[C5H9]+Cyclopentyl cation, from cleavage of the C-N bond
56[C4H8]+•Loss of ethylene from the cyclopentyl ring
43[CH3N2]+Fragment from the urea moiety
42[C3H6]+•Further fragmentation of the cyclopentyl ring

This table is based on general fragmentation principles and may not represent experimentally observed data.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for determining the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized or isolated compound. For this compound (C6H12N2O), the theoretical elemental composition can be calculated based on its atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00) and molecular weight (128.17 g/mol ). crysdotllc.comnih.gov

The analysis is typically performed using a combustion-based elemental analyzer. celignis.comanalytik-jena.com The sample is combusted at high temperatures, and the resulting gases (CO2, H2O, N2) are quantitatively measured to determine the percentage of each element. The oxygen content is often determined by difference. celignis.com

The theoretical and expected experimental values for the elemental composition of this compound are presented in the table below. Any significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Composition of this compound

ElementSymbolTheoretical %
CarbonC56.22
HydrogenH9.44
NitrogenN21.85
OxygenO12.48

Theoretical percentages are calculated based on the molecular formula C6H12N2O and atomic masses.

Computational Chemistry and Molecular Modeling of Cyclopentylurea Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying larger molecular systems. nih.govcolumbia.edu DFT calculations can predict various molecular properties, including optimized geometries, electronic properties, and vibrational frequencies. researchgate.netbarc.gov.in

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. rsc.orgmdpi.com For derivatives of cyclopentylurea, DFT calculations, often using the B3LYP functional, have been used to optimize molecular structures. researchgate.netbarc.gov.in These optimized geometries can then be compared with experimental data, such as those from X-ray diffraction, to validate the computational model. researchgate.net

Electronic properties, such as the distribution of electron density and molecular orbital energies, are also crucial aspects investigated through DFT. scielo.org.mxresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. mnstate.edu The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net

Computational MethodBasis SetProperties CalculatedKey Findings
Density Functional Theory (DFT)Varies (e.g., 6-311G(2d,p), def2-TZVPP)Optimized geometry, electronic structureOptimized structures are often consistent with experimental X-ray data. researchgate.net Provides insights into HOMO-LUMO energy gaps, which are crucial for understanding reactivity. researchgate.net

Vibrational frequency analysis is another significant application of DFT. molssi.orguni-rostock.de These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. uni-rostock.de For accurate predictions, it is essential that the molecular structure is a stationary point on the potential energy surface, meaning all forces on the atoms are zero. uni-rostock.de

The choice of the DFT functional and basis set can influence the accuracy of the calculated vibrational frequencies. barc.gov.in For instance, methods like B3LYP, PBE0, and M06 have been shown to reproduce experimental vibrational frequencies with good accuracy for certain molecules. barc.gov.in Calculated vibrational spectra can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net

Computational MethodBasis SetProperty CalculatedSignificance
Density Functional Theory (DFT)Varies (e.g., 6-311++G(d,p))Vibrational FrequenciesPredicts IR spectral peaks and helps in the assignment of vibrational modes. researchgate.netuni-rostock.de Accuracy depends on the chosen functional and basis set. barc.gov.in

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. udel.eduimperial.ac.uk The energies and shapes of these orbitals are critical in determining the nature of chemical reactions and electronic transitions. mnstate.edu FMO analysis helps in understanding the charge transfer characteristics within a molecule or between interacting molecules. researchgate.netrsc.org

Intramolecular charge transfer is a key process that can be elucidated by examining the distribution of the HOMO and LUMO. For instance, if the HOMO is localized on one part of the molecule and the LUMO on another, an electronic excitation can lead to a transfer of charge between these regions. nih.gov This has implications for the molecule's optical and electronic properties.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.comresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, typically using a color-coded scheme. researchgate.net

Regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For urea-containing compounds, the oxygen atom of the carbonyl group typically represents a region of high negative potential. researchgate.net MEP analysis provides insights into non-covalent interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characterization

Conformational Landscape Analysis

Substituted ureas can exist in various conformations due to rotation around single bonds. ncl.ac.uk Understanding the conformational preferences and the energy barriers between different conformers is crucial for rational drug design and other applications. ncl.ac.ukcopernicus.org

The rotation around the C-N bonds in urea (B33335) derivatives is restricted, leading to the possibility of different stable conformations. nobelprize.org These are often classified as trans-trans, cis-trans, trans-cis, or cis-cis, based on the orientation of the substituents relative to the carbonyl group. ncl.ac.uk

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are used to investigate the conformational landscape. ncl.ac.ukresearchgate.net For example, studies on N-phenyl-N'-cyclopentyl urea have shown that the trans-trans and cis-trans conformations can have similar energies. ncl.ac.ukresearchgate.net The stability of these conformations can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net The energy difference between the most stable and least stable conformations is known as the rotational barrier. maricopa.edu For some ureas, these barriers can be significant, on the order of several kcal/mol. researchgate.net

MoleculeComputational MethodKey Findings
N-phenyl-N'-cyclopentyl ureaWell-Tempered Metadynamics, DFTAdopts both trans-trans and cis-trans conformations of similar energy. ncl.ac.ukresearchgate.net The cis-trans conformation can be stabilized by an internal hydrogen bond. researchgate.net

Identification and Energetics of trans-trans, cis-trans, trans-cis, and cis-cis Conformations

Substituted ureas, including this compound derivatives, can exist in four primary conformations: trans-trans, cis-trans, trans-cis, and cis-cis. ncl.ac.uk These classifications are based on the orientation of the substituents on the nitrogen atoms relative to the C-N bonds. ncl.ac.ukmasterorganicchemistry.com The trans conformation is generally more stable than the cis conformation due to lower steric hindrance. masterorganicchemistry.comnih.govyoutube.com

A systematic study of N-aryl-N'-cyclopentyl ureas using computational methods revealed that the energy landscape of these molecules is complex, with several stable conformations. ncl.ac.ukresearchgate.net For N-phenyl-N'-cyclopentyl urea, both the trans-trans and cis-trans conformations are found to be of nearly equal energy. ncl.ac.ukresearchgate.netresearchgate.net The cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond. ncl.ac.ukresearchgate.net The interconversion between these conformations has a high energy barrier, making their individual study relevant for understanding their biological properties. researchgate.net

Impact of Substituent Patterns (e.g., N-methylation) on Conformational Preferences

The substitution pattern, particularly N-methylation, has a profound effect on the conformational preferences of this compound systems. ncl.ac.ukresearchgate.net Methylation of the secondary nitrogen can induce a shift in the preferred conformation. researchgate.netrcsi.comnih.gov

In a study of N-aryl-N'-cyclopentyl ureas, the methylation pattern was shown to significantly alter the conformational free-energy landscapes. ncl.ac.ukresearchgate.net For instance, while N-phenyl-N'-cyclopentyl urea exists in both trans-trans and cis-trans conformations, N-methylation can favor one conformation over the other. ncl.ac.ukresearchgate.netresearchgate.net This is often due to steric effects and the disruption or formation of intramolecular hydrogen bonds. rcsi.comwordpress.com The introduction of a methyl group can lead to a more non-planar structure to alleviate steric strain. rcsi.comnih.gov

Analysis of Intermolecular Interactions

Intermolecular interactions are crucial in determining the physical properties and supramolecular assembly of molecules. lumenlearning.comtsijournals.commsu.edu For this compound systems, these interactions are primarily driven by hydrogen bonding, but other forces also play a role.

Hydrogen Bonding Propensities and Networks

The urea functional group is a potent hydrogen bond donor and acceptor, making hydrogen bonding a dominant intermolecular interaction in this compound systems. ncl.ac.uklibretexts.org These hydrogen bonds can be either intramolecular or intermolecular. libretexts.org

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Supramolecular Assembly

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnsc.rux-mol.commdpi.comrsc.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

For a derivative of this compound, 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea, Hirshfeld surface analysis and 2D fingerprint plots were employed to analyze the intermolecular contacts. researchgate.net This analysis provides a quantitative measure of the different types of intermolecular interactions, such as H···H, O···H, and C···H contacts, and their relative contributions to the crystal packing. researchgate.netrsc.org Such analyses offer a deep insight into the supramolecular assembly of the molecules in the crystalline state. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the electronic interactions within a molecule. ijnc.iruni-muenchen.deuni-rostock.deperiodicodimineralogia.it It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which corresponds to stabilizing electronic interactions. ijnc.iruni-muenchen.de

NBO analysis has been used to study the intramolecular and intermolecular interactions in this compound derivatives. researchgate.net For instance, in the study of 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea, NBO analysis confirmed the presence of strong intra- and intermolecular interactions, including charge transfer. researchgate.net This analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic factors governing the molecular structure and reactivity. ijnc.irperiodicodimineralogia.it Changes in electron density distribution upon substitution, such as N-methylation, can also be rationalized through NBO analysis. rcsi.comnih.gov

Energy Decomposition Analysis in Ligand-Protein Systems

Energy decomposition analysis (EDA) is a computational technique used to break down the total interaction energy between a ligand and a protein into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. nih.govru.nlwisc.eduacs.orgacs.org This analysis is instrumental in understanding the nature of the forces driving ligand binding. nih.govru.nlacs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the molecular system, offering insights into conformational changes, ligand binding, and other time-dependent processes. nih.govnih.gov

The insights gained from MD are crucial for understanding how this compound and its derivatives might behave in a biological system. For instance, simulations can quantify the movements of different regions of the molecule at equilibrium and identify the types of structural fluctuations that occur. nih.gov This dynamic information complements static structural data, bridging the gap between structure and function by showing how molecular flexibility influences its interactions and properties. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein). uni.lu This method is fundamental in rational drug design, helping to screen large libraries of compounds, predict binding affinities, and propose structural hypotheses of how a ligand might inhibit a specific target. uni.lu

A key application of this method was demonstrated in a study of a this compound derivative, 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl) oxy)phenyl)-3-cyclopentylurea. Researchers performed molecular docking to investigate its interaction with protein kinases like EGFR and CDK4/cyclin D1, which are important targets in cancer therapy. scitoys.com The study aimed to verify the binding mode of the compound, providing a molecular basis for its observed biological activity. scitoys.com

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. An energy-based scoring function is used to rank the different poses, identifying the most favorable binding mode. uni.luuni.lu

Binding Mode Predictions and Energetic Assessments

The primary outputs of a molecular docking study are the predicted binding pose of the ligand within the target's active site and an estimation of the binding affinity. The binding pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. americanelements.com For example, in the study of the this compound derivative, docking was used to verify its specific binding mode toward the EGFR and CDK4/cyclin D1 kinases. scitoys.com

Energetic assessment is performed using scoring functions that calculate a value, often referred to as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. americanelements.com A lower (more negative) score generally indicates a more favorable binding interaction. These scores allow researchers to rank different compounds or different binding poses of the same compound to prioritize candidates for further study. uni.lu

Advanced docking methods can also account for protein flexibility, such as induced-fit docking, where the protein's side chains are allowed to move to accommodate the ligand, providing a more realistic model of the binding event. The table below illustrates typical data obtained from a molecular docking analysis.

ParameterDescriptionExample Value
Docking Score A value representing the predicted binding affinity; more negative values indicate stronger binding.-9.5 kcal/mol
Glide Emodel An empirical scoring function that includes terms for electrostatic, van der Waals, and binding site interactions.-85.2 kcal/mol
Hydrogen Bonds Identifies specific donor-acceptor pairs between the ligand and protein residues (e.g., with ASN 102, TYR 161). americanelements.com2
Interacting Residues Lists the amino acids in the binding pocket that make significant contact with the ligand.PHE 105, ASN 136, ARG 139 americanelements.com
π-π Stacking Identifies favorable stacking interactions between aromatic rings of the ligand and protein residues.1 with PHE 105 americanelements.com

This table is illustrative, based on typical parameters reported in molecular docking studies. americanelements.com

Rationalization of Observed Biological Activities

Molecular docking results are instrumental in rationalizing the observed biological activities of compounds. By visualizing the predicted binding mode and analyzing the interaction energies, scientists can understand why a molecule is potent or selective for a particular target.

For the derivative 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl) oxy)phenyl)-3-cyclopentylurea, its promising inhibitory activity against EGFR and CDK4/cyclin D1 was supported by molecular docking studies that confirmed a viable binding mode within the kinases' active sites. scitoys.com This computational evidence provides a plausible mechanism for the compound's action at the molecular level.

Furthermore, docking can explain not only activity but also a lack thereof. For instance, a docking study might reveal that a seemingly potent compound is inactive because of a steric clash, where a part of the molecule physically bumps into the protein, preventing optimal binding. This was observed in a study where a naphthyl-containing compound was predicted to be inactive due to such clashes, a finding that matched experimental results. In this way, docking serves as a critical tool to connect a compound's chemical structure to its biological function, guiding the design of more effective molecules. uni.lu

Crystal Structure Prediction Methodologies

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the crystal structure of a solid from its chemical composition alone. This is a formidable challenge, as it involves finding the most thermodynamically stable arrangement of molecules in the crystal lattice from a vast number of possibilities, a process akin to solving a global optimization problem on a complex energy landscape.

The core of many CSP methodologies relies on generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energy. Evolutionary algorithms have proven to be a particularly powerful approach for this task. In this method, a population of candidate crystal structures is generated and then "evolved" through successive generations. Structures with lower (more favorable) energy are selected to produce new "offspring" structures through variation operators, gradually converging on the most stable crystal form. The energy calculations are typically performed using accurate quantum mechanical methods like Density Functional Theory (DFT).

Recent advancements in the field have incorporated artificial intelligence and machine learning (AI/ML) to enhance the efficiency and accuracy of CSP. Modern CSP pipelines may use:

Generative models to explore the conformational space of the molecule and diffusion-based models to generate diverse candidate crystal structures.

Graph Neural Networks (GNNs) to rapidly and accurately predict lattice energies, allowing for the quick screening of millions of potential structures.

Accelerated DFT calculations running on high-performance computing infrastructure to refine the most promising candidates.

The predicted crystal structure is invaluable, as it defines the solid-state properties of a material. For pharmaceutical compounds like this compound, an accurate prediction can help identify different polymorphic forms, which may have distinct physical properties. Furthermore, a computationally predicted structure can be a crucial starting point for solving an experimental crystal structure from X-ray diffraction data through a technique known as molecular replacement.

Biological and Medicinal Chemistry Research Applications of Cyclopentylurea Derivatives

Anticancer and Antiproliferative Activity Investigations

The urea (B33335) and thiourea (B124793) moieties are recognized as privileged structures in the development of anticancer agents. nih.govanalis.com.my Cyclopentylurea derivatives, in particular, have been the subject of extensive research for their potential cytotoxic effects against various cancer cell lines. vulcanchem.commdpi.com Studies have shown that these compounds can inhibit cell proliferation and induce cell death through multiple mechanisms. mdpi.comnih.gov The structural diversity of these derivatives allows for the fine-tuning of their properties to target specific cancer-related pathways. mdpi.com

Cellular Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cell death and the inhibition of tumor growth.

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.comarchivesofmedicalscience.com This process is critical for removing potentially harmful cells and its deregulation is a hallmark of cancer. aging-us.com Research has shown that certain N,N′-diarylthiourea derivatives can significantly increase the population of apoptotic cells in breast cancer cell lines (MCF-7). mdpi.com This is often accompanied by characteristic morphological changes associated with apoptosis. archivesofmedicalscience.com

The induction of apoptosis by these compounds can occur through both intrinsic and extrinsic pathways. nih.gov The intrinsic, or mitochondrial, pathway is often initiated by DNA damage and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner proteins of apoptosis. nih.govwikipedia.org Some this compound derivatives have been shown to upregulate caspase-3, a key executioner caspase, suggesting the involvement of the intrinsic pathway. mdpi.com

In addition to inducing apoptosis, this compound derivatives can also modulate the cell cycle. archivesofmedicalscience.comresearchgate.net The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a common feature of cancer. nih.gov Certain diarylthiourea derivatives have been observed to cause cell cycle arrest in the S phase in MCF-7 cells, preventing the cells from proceeding with DNA replication and division. mdpi.com Other studies have reported cell cycle arrest at the G0/G1 or G2/M phases, indicating that the specific effect can vary depending on the compound and the cancer cell type. archivesofmedicalscience.comnih.govnih.gov

This compound derivatives can also exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway. ASK1 is a key upstream activator of the JNK and p38 MAPK pathways, which are involved in cellular responses to stress and can lead to apoptosis. nih.gov Some this compound derivatives may influence this pathway, contributing to their pro-apoptotic activity.

Another important mechanism is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. mdpi.com Agents that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis and induce apoptosis. nih.govnih.gov Some this compound derivatives have been identified as microtubule-depolymerizing agents, causing disruption of the microtubule network and leading to G2/M cell-cycle arrest. oaepublish.comresearchgate.net The p38/MAPK pathway itself has been shown to regulate microtubule polymerization, suggesting a potential link between these two mechanisms of action. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Inhibition of Specific Molecular Targets (e.g., Kinases, DHFR, Prohibitin-1, Thioredoxin-1)

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. semanticscholar.orgnih.govmdpi.com This makes them attractive targets for cancer therapy. nih.gov this compound derivatives have been investigated as potential kinase inhibitors. vulcanchem.com For example, certain derivatives have been studied for their ability to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. semanticscholar.orgnih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis. semanticscholar.org Additionally, some this compound derivatives have been explored as inhibitors of other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. vulcanchem.com

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. researchgate.netnih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. medchemexpress.comresearchgate.net Consequently, DHFR is a well-established target for anticancer drugs. nih.gov Several this compound derivatives have been designed and synthesized as DHFR inhibitors, demonstrating potential as anticancer agents. researchgate.netmdpi.com

Prohibitin-1 (PHB1): Prohibitin-1 is a highly conserved protein with diverse cellular functions, including roles in cell proliferation, apoptosis, and mitochondrial function. Its dysregulation has been implicated in cancer. Some research has explored the potential of this compound derivatives to target PHB1, although this is a less commonly reported mechanism compared to kinase or DHFR inhibition.

Thioredoxin-1 (Trx-1): The thioredoxin system is a major antioxidant system in cells, protecting them from oxidative stress. nih.gov Cancer cells often experience increased oxidative stress and rely on systems like the thioredoxin system for survival. nih.gov Thioredoxin reductase 1 (TXNRD1), a key enzyme in this system, has emerged as a promising target for anticancer therapy. nih.govnih.gov Inhibition of TXNRD1 can lead to an increase in reactive oxygen species (ROS) and induce apoptosis. nih.gov While direct inhibition of Trx-1 by this compound derivatives is not extensively documented, targeting the broader thioredoxin system is a recognized anticancer strategy.

Anti-inflammatory and Immunomodulatory Activity

In addition to their anticancer properties, this compound derivatives have also shown promise as anti-inflammatory and immunomodulatory agents. ontosight.aijptcp.com Inflammation is a complex biological response that, when chronic, can contribute to various diseases, including cancer. jptcp.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A key aspect of the anti-inflammatory activity of this compound derivatives is their ability to inhibit the production of pro-inflammatory cytokines. researchgate.netmdpi.com Cytokines are signaling molecules that play a crucial role in regulating the immune response. nih.gov Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of inflammation. dovepress.comfrontiersin.org

Studies have shown that certain this compound derivatives can effectively reduce the production of TNF-α and IL-6 in various experimental models. mdpi.com For instance, in models of lipopolysaccharide (LPS)-induced inflammation, these compounds have demonstrated a significant reduction in the levels of these cytokines. mdpi.comdovepress.com The inhibition of pro-inflammatory cytokine production is a key mechanism by which these compounds can exert their anti-inflammatory effects and may also contribute to their anticancer activity, as chronic inflammation is a known driver of tumorigenesis.

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govverywellhealth.com These enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. verywellhealth.comnih.gov While COX-1 is constitutively expressed in most tissues and plays a protective role, particularly in the gastrointestinal tract, COX-2 is inducible and is primarily found at sites of inflammation. verywellhealth.com Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. nih.gov

The urea scaffold is a recognized pharmacophore in the design of kinase inhibitors, including those with anti-inflammatory effects. researchgate.net Research into N,N'-disubstituted ureas has identified them as promising candidates for developing novel antiplatelet agents, with evidence suggesting that their mechanism may involve the inhibition of COX-1. researchgate.net Furthermore, hybrid molecules incorporating a 1,5-diarylpyrazole-urea structure have been investigated and shown to possess good COX-2 inhibitory potential. acs.org

While extensive research has been conducted on various urea derivatives, the specific and detailed cyclooxygenase inhibition profiling of simple N-cyclopentylurea is not extensively documented in dedicated studies. However, the broader class of N-alkyl-N'-aryl ureas, to which this compound derivatives belong, has been a subject of interest. For instance, in silico studies on dihydropyrimidinone (DHPM) derivatives, which share structural similarities, have been used to explore potential COX-2 inhibitors. rsc.org These computational approaches, including molecular docking and dynamics simulations, help predict the binding affinity and stability of these compounds within the active site of the COX-2 enzyme, guiding the synthesis of more potent and selective candidates. rsc.orgresearchgate.net The development of selective COX-2 inhibitors often involves modifying a lead compound to enhance its interaction with the specific amino acid residues in the COX-2 active site, a process where the conformational properties of moieties like this compound can play a crucial role. nih.gov

Antimicrobial, Antifungal, and Antiviral Activity Assessments

The urea functional group is a versatile scaffold that has been incorporated into numerous compounds designed to combat microbial and viral infections. Derivatives of this compound fall within this broad category, with studies exploring their potential across a spectrum of pathogens.

Antimicrobial and Antifungal Activity

Research has demonstrated that alkyl/aryl urea derivatives of various heterocyclic systems possess antimicrobial properties. For example, a series of alkyl/aryl urea derivatives of 6-nitro-2-aminobenzothiazole were synthesized and evaluated for their activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. ijcps.com Similarly, another study synthesized novel alkyl/aryl urea derivatives of 6-methoxy-2-aminobenzothiazole and tested their antibacterial and antifungal activities against a panel of microorganisms, including the fungi Aspergillus niger, Aspergillus flavus, and Fusarium monoliforme. ijcps.com

In the context of anti-tuberculosis research, the structure-activity relationship (SAR) of urea derivatives has been extensively studied. One study focusing on inhibitors of Mycobacterium tuberculosis found that bulky aliphatic ring systems on one side of the urea moiety and an aryl ring on the other were preferred for maximal activity. researchgate.net Specifically, substituting a highly effective adamantyl group with a cyclopentyl group resulted in a considerable decrease in anti-tubercular activity, highlighting the sensitivity of the biological target to the size and shape of the alkyl substituent. researchgate.netnih.gov

The general approach to assessing antifungal activity often involves in vitro testing against various fungal species using methods like the Sabouraud dextrose agar (B569324) plate disc diffusion method. scholarsresearchlibrary.com The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, indicating the lowest concentration of the compound that prevents visible growth of the microorganism. frontiersin.org For many new derivatives, such as those based on 1,2,4-triazole, this screening is a crucial step toward developing new, effective antifungal drugs. ujmm.org.ua

Antiviral Activity

The development of broad-spectrum antiviral agents is a critical goal in medicinal chemistry. mdpi.com While direct studies on the antiviral properties of simple this compound are limited, research into related structures provides context. For example, a series of imidazo[2,1-b]thiazoles bearing 4-thiazolidinone (B1220212) moieties were evaluated for activity against a diverse range of RNA viruses. jrespharm.com In another study, camphene (B42988) derivatives were identified as having broad antiviral activities against several enveloped viruses, with molecular modeling suggesting that the viral surface proteins involved in membrane fusion were the likely target. mdpi.com The development of effective antiviral drugs often involves identifying and optimizing compounds that can inhibit crucial viral enzymes, such as the main protease (Mpro) in coronaviruses, or host factors essential for viral replication, like cyclophilin A (CypA). frontiersin.orgnih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition Studies

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.gov Inhibiting CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels, which is believed to reduce the risk of cardiovascular diseases. nih.govresearchgate.net

In the search for potent and orally available CETP inhibitors, a series of diphenylpyridylethanamine (DPPE) derivatives were investigated. nih.govacs.org During the lead optimization process of this series, an initial lead compound containing a labile ester functional group was modified to generate more stable amides and ureas. researchgate.net This effort led to the discovery of a potent this compound derivative, designated 15d . acs.org

This specific this compound derivative demonstrated significant efficacy in a preclinical model, causing a 48% reduction in cholesterol ester transfer activity in human CETP/apoB-100 dual transgenic mice. researchgate.netnih.govacs.org However, despite its high potency, compound 15d was found to have a suboptimal pharmacokinetic (PK) profile, which prompted further structural modifications to improve its drug-like properties. acs.org This work highlights the successful application of the this compound moiety in designing highly potent enzyme inhibitors, while also underscoring the importance of holistic optimization that includes pharmacokinetic considerations.

Table 1: In Vitro and In Vivo Activity of this compound CETP Inhibitor 15d
CompoundTargetAssay TypeActivity MetricResultSource
This compound Derivative 15dCETPIn vivo (hCETP/apoB-100 transgenic mice)Reduction in CE transfer activity48% of predose level nih.gov, acs.org, researchgate.net
This compound Derivative 15dCETPPharmacokinetic ProfileOverall AssessmentSuboptimal acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to modern drug discovery. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity (SAR) and physicochemical properties (SPR), such as solubility and metabolic stability. researchgate.netdanaher.com

The N-alkyl-N'-aryl urea motif is a prominent scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets. researchgate.net The carbonyl oxygen acts as a hydrogen bond acceptor, while the two amide nitrogens serve as donors. researchgate.net The design of drug candidates based on this scaffold follows several key principles derived from extensive SAR studies.

Conformational Preference: The three-dimensional shape (conformation) of the urea linkage is critical for binding. A computational study on N-phenyl-N'-cyclopentyl urea revealed that it can adopt both trans-trans and cis-trans conformations with nearly equal energy. The cis-trans conformation can be further stabilized by an internal hydrogen bond. nih.gov This conformational flexibility can be exploited in drug design to achieve optimal binding to a target protein.

Influence of Substituents:

Alkyl Group: The nature of the alkyl group is a major determinant of activity. In a study of urea derivatives as anti-tuberculosis agents, a strong preference was observed for bulky aliphatic ring systems at one end of the urea. researchgate.net While adamantyl was found to be optimal, other cyclic groups like cyclooctyl also conferred good activity. Replacing the adamantyl group with a smaller cyclopentyl or cyclohexyl ring significantly reduced the anti-tubercular potency, indicating that the target has a specific binding pocket that accommodates larger, hydrophobic groups more effectively. researchgate.netnih.gov

Aryl Group: The aryl ring on the other side of the urea is also crucial. Substitutions at the meta and/or para positions of the aryl ring are generally well-tolerated in anti-tubercular compounds. researchgate.net In studies of urease inhibitors, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues bearing electron-donating alkyl and alkoxy groups on the aryl ring were identified as excellent inhibitors. acs.org

Central Moiety: The central urea group itself is often essential for activity. In the anti-tuberculosis series, modifying the urea to a thiourea resulted in a dramatic (80-fold) decrease in potency, confirming that the unmodified urea moiety was preferred for optimal interaction with the biological target. nih.gov

Lead optimization is the iterative process of refining a "hit" or "lead" compound to enhance its potency, selectivity, and pharmacokinetic properties to generate a preclinical drug candidate. danaher.comupmbiomedicals.combiobide.com This process involves making targeted chemical modifications to the lead structure. danaher.com

A clear example of lead optimization involving a this compound derivative is the development of CETP inhibitors. nih.govacs.org

Initial Lead: The starting point was a series of diphenylpyridylethanamine (DPPE) derivatives. An early lead compound contained an ester group that was identified as a potential liability due to its susceptibility to hydrolysis by metabolic enzymes. researchgate.netacs.org

Scaffold Hopping/Modification: To improve metabolic stability, the labile ester was replaced with more robust amide and urea functionalities. This strategy led to the synthesis of a library of new compounds. acs.org

Discovery of a Potent Lead: Within this new series, the this compound derivative 15d was discovered. It exhibited high potency in inhibiting CETP. nih.govacs.org

Identifying Deficiencies: Although potent, compound 15d was found to have a suboptimal pharmacokinetic (PK) profile, which could limit its effectiveness as an oral drug. acs.org

Further Optimization: This deficiency prompted another round of optimization. Modifications were focused on the N-terminus of the molecule, leading to the discovery of amide 20 , which possessed an improved PK profile and demonstrated robust efficacy in multiple animal models. researchgate.netacs.org

This example illustrates a classic lead optimization cycle: identifying a potent but flawed lead (the this compound 15d ) and then systematically modifying its structure to overcome its deficiencies (poor PK) while retaining its desired activity, ultimately yielding a superior preclinical candidate. upmbiomedicals.comnih.gov

Design Principles for N-alkyl-N'-aryl Ureas as Drug Candidates

Metabolic Fate and Stability Investigations in Biological Systems

Investigations into metabolic stability are typically conducted using in vitro systems that mimic the body's metabolic machinery. srce.hr Common models include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism (oxidation, reduction, hydrolysis). srce.hr

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of hepatic metabolism. nuvisan.com

In these assays, a compound is incubated with the microsomes or hepatocytes, and its disappearance over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrresearchgate.net The results are often expressed as the in vitro half-life (t½) or the intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize the drug. srce.hrnuvisan.com

For this compound derivatives, direct and detailed metabolic fate studies are not widely published. However, insights can be gained from related research. In the development of CETP inhibitors, the this compound derivative 15d was found to have a "suboptimal" pharmacokinetic profile. acs.org This suggests that the compound may have been subject to rapid metabolism (low metabolic stability) or poor absorption, leading to insufficient exposure in the body. The potential metabolic pathways for a molecule like this compound could include oxidative cleavage of the urea, hydroxylation of the cyclopentyl ring, or conjugation with glucuronic acid, similar to pathways observed for other drugs. nih.gov

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomes)

The metabolic stability of a compound, often assessed in vitro using human liver microsomes (HLM), provides critical insights into its potential in vivo half-life and clearance. srce.hr Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the phase I metabolism of many xenobiotics. srce.hr The stability of a compound in this system is typically reported as its half-life (t½) and intrinsic clearance (CLint). srce.hr

Research on various this compound-containing compounds has demonstrated a range of metabolic stabilities. For instance, in the development of novel dual extracellular regulated protein kinases (ERK) and phosphoinositide 3-kinase (PI3K) inhibitors, a this compound-bearing compound, 32d , was evaluated for its metabolic stability in HLM. nih.gov The study revealed that compound 32d possesses good metabolic stability, a desirable characteristic for a drug candidate. nih.gov The key parameters from this study are summarized in the table below.

Table 1: Oxidation Metabolism Parameters of Compound 32d in Human Liver Microsomes

Parameter Value
Half-life (t½) 173.25 min
Clearance Rate (CLint) 0.016 mL/min/mg

Data derived from a study on dual ERK and PI3K inhibitors. nih.gov

In contrast, other studies have highlighted challenges with the metabolic stability of certain this compound derivatives. For example, a this compound-containing compound, referred to as Compound 58 , was identified as a potent RIPK1 kinase inhibitor but exhibited poor metabolic stability in human liver microsomes. frontiersin.org This led to further structural modifications, resulting in Compound 70 , which showed significantly improved metabolic stability. frontiersin.org This highlights how the this compound scaffold can be chemically modified to enhance metabolic properties.

Furthermore, a study on peripherally restricted CB1 receptor inverse agonists involved the synthesis of 1-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-cyclopentylurea (19 ). nih.gov This compound was selected for metabolic stability assessment in HLM, indicating the importance of this parameter in the drug discovery process for this class of compounds. nih.gov

Identification of Metabolites and Degradation Pathways

Identifying the metabolites and degradation pathways of a drug candidate is essential for understanding its pharmacological and toxicological profile. This process often involves incubating the compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

While specific degradation pathways for a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles of drug metabolism can be applied. Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, often introducing or exposing functional groups. researchgate.net For instance, the alkyl group of a this compound could be a site for hydroxylation.

A common strategy to identify metabolically labile spots on a molecule is to look for the formation of reactive metabolites. These are often electrophilic species that can covalently bind to cellular macromolecules. researchgate.net A technique to detect these involves incubating the parent compound in HLM in the presence of a trapping agent like glutathione (B108866) (GSH). researchgate.net For example, in a study of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, a bioactivation pathway was identified involving CYP3A4-mediated oxidation of a phenol (B47542) ring to a catechol, which was further oxidized to an electrophilic ortho-quinone. researchgate.net This reactive species was subsequently trapped by GSH, allowing for the characterization of the metabolic pathway. researchgate.net While not a direct study on a this compound, this illustrates a common metabolic activation pathway for aromatic rings that could be present in more complex this compound derivatives.

The stability of different parts of a molecule can also be predicted or identified experimentally. For example, in the development of benzimidazole-4,7-dione-based P2X3 receptor antagonists, it was found that a 2-methyl group on the benzimidazole (B57391) core was metabolically labile and susceptible to phase I metabolism. mdpi.com Replacing this with a trifluoromethyl group resulted in a significant increase in metabolic stability. mdpi.com This principle of identifying and replacing metabolically weak spots is a key strategy in medicinal chemistry that is applicable to the optimization of this compound derivatives.

Enzymatic degradation is a key aspect of metabolism. The process generally involves the adsorption of enzymes onto the substrate followed by hydrolysis or oxidation of chemical bonds. researchgate.net For complex molecules, this can occur at various sites, leading to a range of metabolites.

Analytical Methodologies and Chiral Separations in Cyclopentylurea Research

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for the separation, identification, and purification of cyclopentylurea compounds. The choice of technique depends on the specific analytical goal, from routine purity checks to complex chiral separations.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound and related compounds. HPLC methods are developed to separate the main compound from any impurities, starting materials, or by-products. chromforum.orgiaea.org A typical HPLC purity test involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. chromforum.org The separation is commonly achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile. iaea.org

The purity is often determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks in the chromatogram. chromforum.org For regulated analysis, method validation is crucial and includes assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the method is fit for its intended purpose. iaea.orgnih.gov For instance, in the development of related antagonists, the purity of a this compound intermediate was reported as 93.4% as determined by HPLC analysis. datapdf.com

A more rigorous approach to purity determination involves creating a calibration curve from standards of known concentration. The concentration of the analyte in a sample of known weight can then be accurately determined, providing a more absolute measure of purity than area percentage. chromforum.org

Enantiomeric Separation and Chiral Stationary Phases (CSPs) Development

Many this compound derivatives are chiral, necessitating methods for separating their enantiomers. Direct enantioseparation by chiral HPLC is the most common approach, relying on the use of Chiral Stationary Phases (CSPs). eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. mdpi.commdpi.com These CSPs function by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. eijppr.com The interactions responsible for chiral recognition can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. eijppr.commdpi.com

Researchers have explored the modification of natural polymers like chitosan (B1678972) to create novel CSPs. Chitosan, a polysaccharide similar in structure to cellulose, offers a platform for creating selectors with unique properties. researchgate.netmdpi.com

A specific example involves the synthesis of chitosan (this compound)s from chitosans of varying molecular weights. researchgate.net The synthesis process involves reacting chitosan with an isocyanate to introduce the this compound moiety. These this compound-modified chitosans are then further derivatized, for example, with 3,5-dimethylphenyl isocyanate, to yield chitosan bis(3,5-dimethylphenylcarbamate)-(this compound)s. researchgate.net These final polymers are then coated onto a silica (B1680970) support to prepare the CSP for HPLC. researchgate.netnih.gov The rationale behind this approach is that the introduction of different functional groups can enhance chiral recognition and improve properties like solvent tolerance compared to standard polysaccharide CSPs. researchgate.netresearchgate.net

Table 1: Synthesis Scheme for this compound-Modified Chitosan CSPs This is an interactive table. Click on the headers to sort.

Step Description Reactants Product
1 Preparation of Chitosan (this compound) Chitosan, Isocyanate Chitosan (this compound)
2 Derivatization Chitosan (this compound), 3,5-dimethylphenyl isocyanate Chitosan bis(3,5-dimethylphenylcarbamate)-(this compound)

The effectiveness of newly synthesized CSPs, such as those based on this compound-modified chitosan, is rigorously evaluated. Their enantioseparation capabilities are tested against a range of racemic compounds and compared to established commercial CSPs. researchgate.net Studies have shown that these custom CSPs can exhibit satisfactory and sometimes complementary enantioseparation performance. researchgate.net

Design and Synthesis of this compound-Modified Chitosan Derivatives as Chiral Selectors

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govfagg.be SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. mdpi.comnih.gov This technique is known for its high speed, reduced solvent consumption, and lower backpressure compared to HPLC. nih.gov

In the context of urea-containing compounds, SFC has been successfully applied to the enantioseparation of racemic trans-β-lactam ureas, including a this compound derivative (trans-1-(azetidin-2-on-1-yl)-3-cyclopentylurea). mdpi.com The study utilized immobilized polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenyl)carbamate. The best enantioseparation for the set of ureas was achieved on an amylose-based column using SFC. mdpi.com This highlights SFC's utility as a fast and efficient screening tool and preparative technique for chiral this compound compounds. mdpi.comnih.gov

Table 2: Comparison of HPLC and SFC for Enantioseparation of a this compound Derivative This is an interactive table. Click on the headers to sort.

Technique Stationary Phase Example Mobile Phase Example Key Advantage Reference
HPLC Cellulose tris(3,5-dimethylphenyl)carbamate n-Hexane/2-Propanol Wide applicability, well-established mdpi.com

| SFC | Amylose tris(3,5-dimethylphenyl)carbamate | CO₂/Ethanol | High speed, low solvent use, green chemistry | mdpi.comnih.gov |

Emerging Research Areas and Future Perspectives for Cyclopentylurea

Rational Design and Development of Next-Generation Therapeutics

The cyclopentylurea scaffold is a key component in the rational design of new therapeutic agents. vulcanchem.comresearchgate.net Its structural properties allow for systematic modifications to explore structure-activity relationships (SAR), a critical process in optimizing drug candidates. vulcanchem.comucla.edu By altering the cyclopentyl ring or the urea (B33335) group, researchers can fine-tune the biological activity of these compounds to develop more potent and selective drugs. vulcanchem.com

The urea functional group is a privileged structure in medicinal chemistry due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific biological activity and desirable drug properties. nih.govnih.gov This has led to the incorporation of urea derivatives, including those with cyclopentyl groups, in the development of a wide range of therapeutic agents, such as anticancer, antibacterial, and antiviral drugs. nih.gov

Recent studies have highlighted the importance of understanding the conformational preferences of N-alkyl-N'-aryl ureas, including this compound derivatives, for the rational design of bioactive compounds. researchgate.netnih.gov The conformation of the urea group can significantly impact its binding to a target. ncl.ac.uk For instance, N-phenyl-N'-cyclopentyl urea has been shown to adopt both trans-trans and cis-trans conformations, with the latter being stabilized by an internal hydrogen bond. researchgate.netnih.govncl.ac.uk This conformational flexibility is a key consideration in designing next-generation therapeutics. ncl.ac.ukresearchgate.net

One example of the application of this compound in drug design is the development of inhibitors for enzymes like the hepatitis C virus NS3 protease and VEGFR2 kinase, which are implicated in viral infections and cancer, respectively. vulcanchem.com Furthermore, certain pyridine-urea hybrid compounds containing the this compound moiety have demonstrated significant cytotoxic activity against breast and colon cancer cell lines. vulcanchem.com In another instance, a this compound derivative was developed as part of a series of potent cholesteryl ester transfer protein (CETP) inhibitors, demonstrating a reduction in cholesterol ester transfer activity in preclinical models. researchgate.net

Advanced Computational and Artificial Intelligence-Driven Approaches in this compound Drug Discovery

Computational techniques such as molecular docking and density functional theory (DFT) are being employed to study this compound derivatives. vulcanchem.comekb.egekb.eg Molecular docking allows researchers to predict the binding orientation of a ligand within the active site of a target protein, providing insights into potential interactions. researchgate.netresearchgate.netajchem-a.com For example, docking studies have been used to investigate the binding of this compound derivatives to the colchicine (B1669291) site of tubulin, suggesting a potential mechanism for their anticancer activity. researchgate.net

DFT studies provide a deeper understanding of the electronic structure and reactivity of these molecules. vulcanchem.comresearchgate.net For instance, DFT has been used to confirm the geometric structure of this compound derivatives, showing good alignment with experimental data from X-ray crystallography. vulcanchem.com These computational approaches, including quantitative structure-activity relationship (QSAR) analysis, help in understanding how the chemical structure of a compound relates to its biological activity. frontiersin.orgresearchgate.netresearchgate.net

Exploration of this compound in Material Science and Supramolecular Chemistry Beyond Biomedical Applications

Beyond its therapeutic potential, the this compound structure is also being explored for applications in material science and supramolecular chemistry. smolecule.comvulcanchem.com The unique properties of the this compound moiety, including its ability to form hydrogen bonds and participate in self-assembly, make it an attractive building block for creating novel materials. cymitquimica.com

The bipyridine unit, when combined with a this compound structure in a compound like 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, offers potential for the development of conductive materials. smolecule.com The bipyridine core can contribute to the material's conductivity, making it potentially useful in conductive polymers or small molecules. smolecule.com

In the realm of supramolecular chemistry, the hydrogen-bonding capabilities of the urea group are of particular interest. researchgate.netresearchgate.net These interactions can drive the formation of well-ordered, self-assembled structures. researchgate.net The study of supramolecular assemblies is crucial for designing new functional materials. The combination of the this compound scaffold with other functional groups, such as bipyridine, can lead to materials with dual functionality, applicable in both bioorganic systems and coordination chemistry. vulcanchem.com

Detailed Mechanistic Elucidation of Biological Activities and Target Engagement

A critical area of ongoing research for this compound derivatives is the detailed elucidation of their mechanisms of action and target engagement. frontiersin.orggoogle.com Understanding how these compounds interact with their biological targets at a molecular level is essential for their development as therapeutic agents.

For some this compound derivatives, the mechanism of action has been linked to the inhibition of specific enzymes. For example, certain derivatives have been investigated as inhibitors of RIPK1 kinase, a key regulator of programmed cell death (necroptosis). frontiersin.orgnih.gov In these studies, the urea group was found to form crucial hydrogen bonds with amino acid residues in the enzyme's active site. frontiersin.org However, the activity can be sensitive to substitutions on the cyclopentyl ring, with some modifications leading to weaker activity. frontiersin.orgnih.gov

In the context of cancer, some phenyl-3-(2-chloroethyl)ureas (CEUs) have been shown to act as soft alkylating agents that covalently bind to proteins. google.com The antiproliferative activity of some of these compounds has been linked to the ASK1-P38 signaling pathway, which can trigger a form of cell death called anoikis. google.com This pathway is also associated with inflammatory diseases, suggesting broader therapeutic potential for these compounds. google.com

The study of structure-activity relationships (SAR) is fundamental to understanding the mechanism of action. ucla.eduslideshare.net By systematically altering the structure of this compound derivatives and observing the effects on their biological activity, researchers can identify the key structural features responsible for their therapeutic effects. vulcanchem.com For example, research on m-terphenylamine derivatives, including a this compound analog, identified them as selective COX-1 inhibitors with neuroprotective activity. mdpi.com

Computational modeling plays a significant role in elucidating these mechanisms. ekb.egchem960.com Quantum-chemical studies and molecular orbital theory can provide insights into the nature of the interactions between this compound ligands and their protein targets, including the role of halogen and hydrogen bonds. acs.orgacs.org These detailed mechanistic studies are crucial for the rational design of more effective and selective this compound-based drugs. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing cyclopentylurea, and how can reproducibility be ensured in laboratory settings?

this compound is typically synthesized via the reaction of cyclopentylamine with urea or its derivatives under controlled conditions. Key parameters include temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. To ensure reproducibility, researchers should document catalyst use (if any), purification methods (e.g., recrystallization or column chromatography), and spectral validation (e.g., NMR, IR) . For novel protocols, cross-referencing with established literature and including step-by-step procedural details in the "Experimental" section of papers is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution techniques such as ¹H/¹³C NMR (to confirm amine and urea functional groups), HPLC (for purity assessment >98%), and mass spectrometry (to verify molecular weight) are standard. Differential Scanning Calorimetry (DSC) can assess thermal stability. Researchers must report solvent systems, instrument calibration details, and baseline corrections to mitigate artifacts . For comparative studies, include raw spectral data in supplementary materials .

Q. How should researchers design initial toxicity assays for this compound derivatives?

Begin with in vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines relevant to the target application (e.g., HepG2 for hepatic toxicity). Dose-response curves (0.1–100 µM) and negative/positive controls are essential. Document incubation times, solvent effects (e.g., DMSO tolerance), and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What strategies optimize this compound synthesis for scalability while minimizing byproducts?

Advanced optimization involves Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst loading. For example, a 3² factorial design can identify interactions between temperature (80–120°C) and catalyst concentration (0.5–2.0 mol%). Response Surface Methodology (RSM) further refines conditions. Kinetic studies (e.g., via in-situ FTIR) help pinpoint rate-limiting steps .

Q. How can contradictory spectroscopic data for this compound polymorphs be resolved?

Conflicting XRD or DSC results often arise from polymorphic forms or hydration states. Use variable-temperature XRD to track structural changes and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Pair with computational modeling (e.g., Crystal Structure Prediction) to validate experimental observations . Publish full crystallographic data in repositories like the Cambridge Structural Database .

Q. What methodologies identify research gaps in this compound’s pharmacological mechanisms?

Apply the PICOT framework :

  • P opulation: Target enzymes/receptors (e.g., soluble guanylate cyclase).
  • I ntervention: this compound’s binding affinity (e.g., via SPR or ITC).
  • C omparison: Existing urea-based inhibitors.
  • O utcome: IC₅₀ values or in vivo efficacy.
  • T imeframe: Acute vs. chronic exposure models. Systematic reviews and meta-analyses of kinase inhibition datasets can highlight understudied pathways .

Q. How should researchers address ethical considerations in handling this compound’s reactive intermediates?

Toxic intermediates (e.g., isocyanates) require rigorous safety protocols:

  • Use fume hoods and PPE during synthesis.
  • Include waste disposal plans in experimental design.
  • Adhere to institutional Review Board (IRB) guidelines for in vivo studies, specifying humane endpoints and sample sizes justified by power analysis .

Data Analysis and Validation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-linear regression (e.g., log-dose vs. response) for IC₅₀ calculation.
  • Principal Component Analysis (PCA) to differentiate spectral profiles of polymorphs.
  • Grubbs’ test to identify outliers in replicate assays. Include raw datasets and code (e.g., R/Python scripts) in supplementary materials for transparency .

Q. How can computational modeling elucidate this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for urea bond formation. Pair with Molecular Dynamics (MD) to study solvation effects. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What cross-disciplinary methodologies enhance this compound’s application in drug discovery?

Integrate chemoinformatics (e.g., QSAR models for bioavailability prediction) with biological assays (e.g., CRISPR screens for target identification). Collaborative datasets should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.